molecular formula C20H22N6 B12226279 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12226279
M. Wt: 346.4 g/mol
InChI Key: BOOSBCBOLJFAND-UHFFFAOYSA-N
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Description

2-Cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a fused heterocyclic compound featuring a pyrazolo-triazolo-pyrimidine core. This scaffold is notable for its structural complexity and pharmacological versatility, particularly in oncology and neurology. The compound’s 2-cyclohexyl and 7-(2,4-dimethylphenyl) substituents enhance its lipophilicity and receptor-binding specificity, making it a candidate for kinase inhibition and adenosine receptor antagonism . Its synthesis typically involves multi-step regioselective reactions, as seen in analogous pyrazolo-triazolo-pyrimidine derivatives .

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

4-cyclohexyl-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H22N6/c1-13-8-9-17(14(2)10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3

InChI Key

BOOSBCBOLJFAND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Findings :

  • The target compound lacks direct adenosine receptor data but shares structural motifs with SCH-58261 and SCH-442416, which exhibit nanomolar A2A affinity. The 2-cyclohexyl group may enhance blood-brain barrier penetration compared to furanyl substituents .
  • Substituents at the 7-position (e.g., 2,4-dimethylphenyl vs. phenethyl) influence receptor subtype selectivity. Bulky aromatic groups like 2,4-dimethylphenyl may reduce off-target effects on A1/A3 receptors .

Anticancer Activity Compared to Pyrazolo-Triazolo-Pyrimidine Derivatives

Compound Name Substituents IC50 (Cancer Cell Lines, μM) Mechanism of Action Reference
Target Compound 2-Cyclohexyl, 7-(2,4-dimethylphenyl) Not reported Kinase inhibition (e.g., CDK2)
7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative 7-(4-Bromophenyl), 9-(pyridin-4-yl) 0.8–2.1 (HCT-116, MCF-7) Apoptosis induction, G1/S arrest
9-(4-Fluorophenyl)-7-(4-nitrophenyl) derivative 7-(4-Nitrophenyl), 9-(4-fluorophenyl) 3.2–5.6 (HeLa, A549) Topoisomerase II inhibition

Key Findings :

  • The cyclohexyl group may improve metabolic stability over halogenated aryl groups (e.g., bromophenyl) .
  • Unlike nitrophenyl-containing analogues, the 2,4-dimethylphenyl substituent likely reduces oxidative stress-related toxicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound SCH-58261 7-(3,4-Dimethylphenyl)-2-ethyl derivative
Molecular Weight ~424.5 g/mol 388.4 g/mol 332.4 g/mol
LogP (Predicted) 4.2 3.8 3.5
Solubility (PBS, pH 7.4) Low (nanomolar range) Moderate (micromolar range) High (millimolar range)
Metabolic Stability High (Cyclohexyl resists CYP450) Moderate (Furanyl oxidation) Low (Ethyl group CYP2D6 substrate)

Key Findings :

  • Compared to SCH-58261, its metabolic stability may reduce dosing frequency in vivo .

Biological Activity

2-Cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its pharmacological effects and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is C19H24N6, and it has a molecular weight of approximately 348.45 g/mol. The presence of cyclohexyl and dimethylphenyl groups contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antitumor Activity

Research has shown that derivatives of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold exhibit significant antitumor activity. A study reported that compounds within this class inhibited the proliferation of various cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa3.2G1 phase arrest
Compound CA5496.5Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vivo studies have suggested that the compound possesses anti-inflammatory properties. It was found to reduce levels of pro-inflammatory cytokines in animal models of inflammation. This action may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

The biological activity of 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. For instance:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.
  • Modulation of Gene Expression : It could alter the expression levels of genes associated with apoptosis and inflammation.

Case Studies

A notable case study involved the application of this compound in a preclinical model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

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